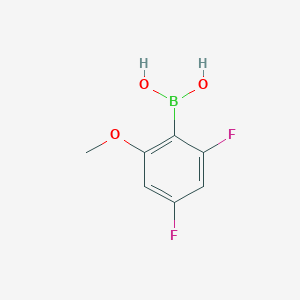

(2,4-Difluoro-6-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality (2,4-Difluoro-6-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluoro-6-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRDVIXFPCTKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Boronic Acids in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. In parallel, the development of robust carbon-carbon bond-forming reactions, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling, has revolutionized the synthesis of complex biaryl structures ubiquitous in pharmaceuticals.[1] At the confluence of these powerful strategies lies a class of reagents of immense value: fluorinated arylboronic acids.

This technical guide provides a comprehensive overview of (2,4-Difluoro-6-methoxyphenyl)boronic acid, a versatile and sterically hindered building block that offers unique advantages in the synthesis of novel therapeutics. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, explore its critical role in Suzuki-Miyaura cross-coupling reactions, and outline standard analytical methodologies for its characterization. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.

Part 1: Core Profile of (2,4-Difluoro-6-methoxyphenyl)boronic acid

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a white to off-white solid at room temperature. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring creates a unique electronic and steric environment, influencing its reactivity in cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 1808997-86-5 | [2] |

| Molecular Formula | C₇H₇BF₂O₃ | [2] |

| Molecular Weight | 187.94 g/mol | [2] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and THF | General Knowledge |

Part 2: Synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid via Miyaura Borylation

The most common and efficient method for the synthesis of arylboronic acids is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to install a boronic ester onto an aryl halide or triflate. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.

The synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid would logically start from a suitable halogenated precursor, such as 1-bromo-2,4-difluoro-6-methoxybenzene. The choice of a palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered and electronically challenging substrates.

Experimental Protocol: A Representative Miyaura Borylation

This protocol is a representative procedure for the synthesis of a substituted arylboronic ester, which can be adapted for the preparation of (2,4-Difluoro-6-methoxyphenyl)boronic acid pinacol ester.

Step 1: Reaction Setup

-

To an oven-dried Schlenk flask, add 1-bromo-2,4-difluoro-6-methoxybenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.) to the flask.

-

Add anhydrous 1,4-dioxane via syringe.

Step 2: Reaction Execution

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired (2,4-Difluoro-6-methoxyphenyl)boronic acid pinacol ester.

Step 4: Hydrolysis to the Boronic Acid

-

Dissolve the purified pinacol ester in a mixture of acetone and water.

-

Add an acid, such as hydrochloric acid, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford (2,4-Difluoro-6-methoxyphenyl)boronic acid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures a high turnover number.

-

Anhydrous Solvent: Water can react with the diboron reagent and interfere with the catalytic cycle. Using an anhydrous solvent is critical for achieving optimal yields.

-

Potassium Acetate as Base: A weak base like potassium acetate is often preferred in Miyaura borylations to avoid premature hydrolysis of the diboron reagent and the product boronic ester.[4]

-

Pd(dppf)Cl₂ Catalyst: This catalyst is widely used for a variety of cross-coupling reactions due to its thermal stability and effectiveness with a broad range of substrates.[3] The dppf ligand promotes the reductive elimination step and stabilizes the palladium center.

Caption: Generalized workflow for the synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (2,4-Difluoro-6-methoxyphenyl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.

The ortho-methoxy group and the two fluorine atoms on the boronic acid present a sterically hindered environment around the boron center. This can influence the reaction kinetics and may require carefully optimized conditions, such as the use of specialized palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) and appropriate bases (e.g., K₂CO₃, Cs₂CO₃).

Exemplary Suzuki-Miyaura Protocol:

This protocol describes a general procedure for the coupling of an aryl boronic acid with an aryl halide, which is applicable to (2,4-Difluoro-6-methoxyphenyl)boronic acid.

Step 1: Reaction Setup

-

In a reaction vessel, combine (2,4-Difluoro-6-methoxyphenyl)boronic acid (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

Step 2: Reaction Execution

-

Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of (2,4-Difluoro-6-methoxyphenyl)boronic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For (2,4-Difluoro-6-methoxyphenyl)boronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The coupling of the aromatic protons to the adjacent fluorine atoms will result in complex splitting patterns. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings will also be observed.[5]

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct way to observe the fluorine environments and is very sensitive to structural changes.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic chemical shift for the trigonal planar boronic acid.

Representative ¹H and ¹³C NMR Data for a Substituted Phenylboronic Acid:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.0-7.5 | m | - | Aromatic-H |

| ~3.9 | s | - | OCH₃ | |

| ~8.2 | br s | - | B(OH)₂ | |

| ¹³C | ~160 | d | ¹JCF ≈ 250 | C-F |

| ~100-130 | m | - | Aromatic-C | |

| ~56 | s | - | OCH₃ | |

| C-B signal often not observed due to quadrupolar relaxation |

Note: The exact chemical shifts and coupling constants for (2,4-Difluoro-6-methoxyphenyl)boronic acid would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[6] The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, as well as characteristic fragment ions. The presence of boron's natural isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.

Expected Mass Spectral Data:

| Ion | m/z (calculated) |

| [C₇H₇BF₂O₃ + H]⁺ | 188.04 |

| [C₇H₇BF₂O₃ - H]⁻ | 186.03 |

| [C₇H₇BF₂O₃ + Na]⁺ | 210.02 |

Conclusion

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique substitution pattern offers opportunities to fine-tune the steric and electronic properties of target compounds. A thorough understanding of its synthesis, reactivity in cross-coupling reactions, and analytical characterization is crucial for its effective utilization in the laboratory. This guide provides a foundational framework for researchers to confidently incorporate this powerful reagent into their synthetic strategies, ultimately accelerating the discovery and development of new medicines.

References

- Pharmaffiliates. (2,4-Difluoro-6-methoxyphenyl)boronic Acid. [URL: https://www.

- Sigma-Aldrich. 2,6-Difluoro-4-methoxyphenylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/707094]

- Sigma-Aldrich. (2,4-Difluoro-3-methoxyphenyl)boronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh5806424a]

- Górniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038531/]

- Chem-Impex. 2,3-Difluoro-4-methoxyphenylboronic acid. [URL: https://www.chemimpex.com/products/2-3-difluoro-4-methoxyphenylboronic-acid]

- ChemicalBook. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrumen_10365-98-7_1hnmr.htm]

- SpectraBase. 4-Methoxyphenylboronic acid. [URL: https://spectrabase.com/spectrum/DA0t1G6AjfN]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- BLDpharm. (2,3-Difluoro-4-methoxyphenyl)boronic acid. [URL: https://www.bldpharm.com/products/170981-41-6.html]

- MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [URL: https://www.mdpi.com/1420-3049/26/16/4955]

- Wikipedia. Miyaura borylation. [URL: https://en.wikipedia.

- PubMed. Arylboronic acid chemistry under electrospray conditions. [URL: https://pubmed.ncbi.nlm.nih.gov/23575971/]

- ACS Publications. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c03176]

- ScienceDirect. Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. [URL: https://www.sciencedirect.com/science/article/pii/S002228601201049X]

- Organic Letters. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [URL: https://pubs.acs.org/doi/10.1021/ol051866i]

- ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions. [URL: https://www.researchgate.net/publication/236616335_Arylboronic_Acid_Chemistry_under_Electrospray_Conditions]

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]

- National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505272/]

- ACS Publications. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b03075]

- ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [URL: https://www.researchgate.

- ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [URL: https://www.researchgate.

- PubMed. Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. [URL: https://pubmed.ncbi.nlm.nih.gov/38716702/]

- Organic Chemistry Portal. Miyaura Borylation Reaction. [URL: https://www.organic-chemistry.

- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [URL: https://www.mdpi.com/2073-4344/7/4/98]

- ResearchGate. Miyaura borylation. [URL: https://www.researchgate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

An In-Depth Technical Guide to the Synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a privileged position. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] (2,4-Difluoro-6-methoxyphenyl)boronic acid is a prime example of a highly valuable, functionalized building block. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho and para to the boronic acid group, and an ortho methoxy group—makes it a versatile reagent for constructing complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide provides an in-depth exploration of the primary synthetic routes to (2,4-Difluoro-6-methoxyphenyl)boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations for experimental design, and best practices for purification and handling.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of arylboronic acids is a well-established field, yet the specific electronic and steric nature of each target molecule dictates the optimal approach. For (2,4-Difluoro-6-methoxyphenyl)boronic acid, two principal strategies dominate: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Borylation.

| Feature | Directed ortho-Metalation (DoM) | Palladium-Catalyzed Borylation (Miyaura) |

| Starting Material | 1,5-Difluoro-3-methoxybenzene | 1-Bromo-2,4-difluoro-6-methoxybenzene (or other halide/triflate) |

| Key Reagents | Strong organolithium base (e.g., n-BuLi), Trialkyl borate | Palladium catalyst, Diboron reagent (e.g., B₂(pin)₂), Base |

| Key Advantages | High regioselectivity, Convergent, Utilizes a simpler starting material. | Excellent functional group tolerance, Milder reaction conditions. |

| Key Challenges | Requires cryogenic temperatures (-78 °C), Sensitive to moisture and air, Limited tolerance for electrophilic functional groups. | Cost of palladium catalyst, Requires a pre-functionalized aryl halide starting material. |

| Typical Yields | Moderate to Good | Good to Excellent |

Strategy 1: Directed ortho-Metalation (DoM)

This is arguably the most elegant and direct route, leveraging the inherent directing ability of the methoxy group to achieve exquisite regioselectivity.

Causality and Mechanism

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[5][6] The mechanism hinges on the coordination of an organolithium reagent (typically n-butyllithium) to a heteroatom-containing Directing Metalating Group (DMG).[5][6] In our case, the methoxy group serves as the DMG.

-

Coordination: The Lewis acidic lithium atom of n-BuLi coordinates to the Lewis basic oxygen atom of the methoxy group.[6] This pre-complexation step brings the highly basic butyl anion into close proximity to the ortho protons.

-

Deprotonation: The butyl anion abstracts a proton from the sterically accessible and electronically activated C6 position, forming a thermodynamically stable aryllithium intermediate. The fluorine atoms enhance the acidity of the aromatic protons, facilitating this step.

-

Borylation: The newly formed aryllithium species, a potent nucleophile, attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis: Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final (2,4-Difluoro-6-methoxyphenyl)boronic acid.

Caption: Mechanism of Directed ortho-Metalation (DoM) for boronic acid synthesis.

Detailed Experimental Protocol

Warning: This procedure involves pyrophoric and moisture-sensitive reagents. It must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper Schlenk techniques.

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,5-difluoro-3-methoxybenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq., typically 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 eq.) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

-

Quenching & Hydrolysis: The reaction is carefully quenched by slow addition of 2 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is then subjected to purification (see Section 4).

Strategy 2: Palladium-Catalyzed Miyaura Borylation

This method is a cornerstone of modern organic synthesis, offering a robust alternative to organometallic routes, particularly when sensitive functional groups are present.[7][8]

Causality and Mechanism

The Miyaura borylation reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂(pin)₂), in the presence of a palladium catalyst and a base. The reaction proceeds via a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The base (e.g., potassium acetate) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.

-

Reductive Elimination: The aryl and boryl groups on the Pd(II) center couple and are eliminated, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Detailed Experimental Protocol

-

Reactor Setup: To a flask are added 1-bromo-2,4-difluoro-6-methoxybenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (KOAc, 2.0-3.0 eq.).

-

Solvent and Catalyst Addition: Anhydrous 1,4-dioxane or DMSO is added, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Inerting: The flask is sealed, and the mixture is degassed by bubbling argon through the solution for 15-20 minutes or by several vacuum-argon cycles.

-

Heating: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS for consumption of the starting material.

-

Workup: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

Deprotection/Hydrolysis: The resulting pinacol boronate ester can often be used directly in subsequent reactions.[9] To obtain the free boronic acid, the crude ester is dissolved in a solvent mixture (e.g., THF/water) and treated with an oxidizing agent like sodium periodate (NaIO₄) or simply hydrolyzed with aqueous acid.

Purification: The Critical Final Step

Purifying arylboronic acids can be challenging due to their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[9][10]

Recommended Purification Methodologies

-

Acid-Base Extraction: This is a highly effective method for removing non-acidic impurities.[11][12]

-

Dissolve the crude product in a water-immiscible solvent (e.g., diethyl ether).

-

Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.

-

Separate the aqueous layer and wash it with fresh ether to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and re-acidify with 2 M HCl until the boronic acid precipitates out as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Recrystallization: If the purity is already high, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water or hexanes) can yield highly pure material.[12]

-

Silica Gel Chromatography: This is generally considered a last resort for boronic acids as they can streak or decompose on silica gel.[9][13] If required, using silica gel pre-treated with boric acid or minimizing contact time with a rapid column can mitigate degradation.[13]

Applications in Synthesis: A Gateway to Novel Compounds

The primary utility of (2,4-Difluoro-6-methoxyphenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction forges a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful and convergent method for assembling complex biaryl structures, which are common motifs in pharmaceuticals.[3][14]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The unique electronic properties imparted by the difluoro and methoxy substituents make this building block particularly useful for tuning the properties of the final molecule, impacting everything from receptor binding to pharmacokinetic profiles in drug candidates.[15][16][17]

References

- Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl bor

- Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester deriv

- Arylboronic acid or boron

- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv

- Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Process for purification of boronic acid and its derivatives.

- How to purify boronic acids/boronate esters?

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Mechanism of aromatic lithiation reactions--Importance of steric factors.

- Optimiz

- Directed ortho metal

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv

- Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society.

- Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Recent Advances in the Synthesis of Borinic Acid Deriv

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- The Boron Advantage: The Evolution and Diversification of Boron's Applic

- 2,3-Difluoro-4-methoxyphenylboronic acid. Chem-Impex.

- 2,6-Difluoro-4-methoxyphenylboronic Acid. TCI AMERICA.

- 2,4-Difluorophenylboronic acid.

- Design and discovery of boronic acid drugs.

- 2,4-Difluorophenylboronic acid. PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(2,4-Difluoro-6-methoxyphenyl)boronic acid chemical properties

An In-depth Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications

Introduction

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a specialized organoboron compound that has emerged as a significant building block in modern synthetic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring, imparts distinct reactivity and physicochemical properties. Arylboronic acids are a cornerstone of transition-metal-catalyzed cross-coupling reactions, and the strategic incorporation of fluorine atoms is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the chemical properties, synthesis, and critical applications of this versatile reagent.

Physicochemical and Structural Properties

The properties of (2,4-Difluoro-6-methoxyphenyl)boronic acid are dictated by the interplay of its functional groups. The boronic acid moiety is a Lewis acid, capable of interacting with Lewis bases, which is fundamental to its role in catalysis.[2] The fluorine and methoxy substituents modulate the electronic nature of the aromatic ring, influencing its reactivity in cross-coupling reactions.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1808997-86-5 | [3] |

| Molecular Formula | C₇H₇BF₂O₃ | [3] |

| Molecular Weight | 187.94 g/mol | [3] |

| Appearance | Typically an off-white to white solid or powder. | [4] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C. | [3] |

Structural Insights and Reactivity

The boronic acid group, -B(OH)₂, is trigonal planar in its neutral state. This planarity allows for π-interaction with the aromatic ring, which can influence bond lengths and reactivity.[5] The two fluorine atoms are strongly electron-withdrawing, which can impact the acidity of the boronic acid and the electron density of the phenyl ring. The ortho methoxy group provides steric bulk and has an electron-donating effect through resonance, further tuning the molecule's electronic properties. This unique electronic and steric profile makes it a highly specific and often advantageous coupling partner in complex syntheses.

Like other boronic acids, it is susceptible to dehydration to form cyclic boroxine anhydrides, especially upon heating. Therefore, proper storage in a dry, cool environment is crucial to maintain its integrity.[6]

Synthesis Methodology: A Directed ortho-Metalation Approach

A common and effective strategy for synthesizing substituted arylboronic acids like this one is through directed ortho-metalation, followed by quenching with a boron electrophile. The methoxy group serves as an excellent directed metalation group (DMG), facilitating deprotonation at an adjacent ortho position.

Protocol 1: Synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid

This protocol describes a representative synthetic procedure.

1. Reaction Setup:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-difluoro-5-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

- Cool the solution to -78°C using a dry ice/acetone bath.

2. Lithiation:

- Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C. The methoxy group directs the lithiation to the C6 position.

- Stir the reaction mixture at -78°C for 1-2 hours to ensure complete deprotonation.

3. Borylation:

- In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, ~1.5 eq) in anhydrous THF and cool it to -78°C.

- Transfer the freshly prepared lithiated species from the first flask to the triisopropyl borate solution via cannula, again maintaining a temperature of -78°C.

- Allow the reaction mixture to slowly warm to room temperature and stir overnight.

4. Work-up and Isolation:

- Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the mixture is acidic (pH ~1-2).

- Stir vigorously for 1-2 hours to hydrolyze the boronate ester intermediate to the desired boronic acid.

- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- The crude product can be purified by recrystallization or silica gel chromatography to yield (2,4-Difluoro-6-methoxyphenyl)boronic acid as a solid.

Causality in the Synthesis: The use of a strong, non-nucleophilic base like n-BuLi is essential for efficient deprotonation of the aromatic ring. The extremely low temperature (-78°C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help prevent the formation of undesired over-alkylation products. Acidic work-up is required for the hydrolysis of the boronate ester to the final boronic acid product.

Caption: Synthetic workflow for (2,4-Difluoro-6-methoxyphenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (2,4-Difluoro-6-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, and it is one of the most powerful and widely used transformations in modern organic synthesis due to its mild conditions and high functional group tolerance.[7][8][9]

The Catalytic Cycle

The mechanism proceeds through three key steps:[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., Cs₂CO₃, K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2,4-difluoro-6-methoxyphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

1. Reaction Setup:

- In an oven-dried vial or flask, combine the aryl halide (1.0 eq), (2,4-Difluoro-6-methoxyphenyl)boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like JohnPhos, or Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2-3 eq).

- Seal the vessel with a septum or cap.

2. Solvent Addition and Degassing:

- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

- Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O.

3. Reaction:

- Heat the reaction mixture with stirring to the desired temperature (typically 40-100°C) and monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

- Separate the layers, and extract the aqueous phase with the same organic solvent.

- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Significance in Drug Discovery

The incorporation of fluorine into drug molecules is a prevalent strategy in medicinal chemistry. The C-F bond is strong and the fluorine atom is small, minimally perturbing molecular shape while significantly altering electronic properties. This can lead to:

-

Enhanced Metabolic Stability: Blocking sites of oxidative metabolism.

-

Increased Binding Affinity: Through favorable electrostatic interactions.

-

Modulated Lipophilicity: Improving membrane permeability and absorption.

(2,4-Difluoro-6-methoxyphenyl)boronic acid is therefore a valuable tool for introducing a difluorinated methoxyphenyl motif into potential drug candidates, enabling the synthesis of novel compounds for therapeutic evaluation.[4] Boronic acids themselves have found direct application as therapeutic agents, most notably with the proteasome inhibitor Bortezomib for treating multiple myeloma, which has spurred significant interest in organoboron compounds in medicine.[1][2]

Safety, Handling, and Storage

As with all laboratory chemicals, (2,4-Difluoro-6-methoxyphenyl)boronic acid should be handled with appropriate care in a well-ventilated fume hood.

Table 2: GHS Safety Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...). |

This information is based on related compounds and should be confirmed with the specific supplier's Safety Data Sheet (SDS).[10]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][12]

-

Stability: The compound is generally stable under recommended storage conditions but can be sensitive to strong oxidizing agents.[11][12]

Conclusion

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a highly valuable and specialized reagent in organic synthesis. Its unique electronic and steric properties, derived from its difluoro-methoxy substitution pattern, make it a powerful building block for constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Its utility is especially pronounced in the field of medicinal chemistry, where the strategic introduction of fluorinated motifs is a key strategy for optimizing the pharmacological properties of new drug candidates. This guide provides the foundational knowledge for researchers to effectively handle, synthesize, and apply this compound in their scientific endeavors.

References

-

CAS No : 1808997-86-5 | Product Name : (2,4-Difluoro-6-methoxyphenyl)boronic Acid. Pharmaffiliates. [Link]

-

2,4-Difluorophenylboronic acid - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

Suzuki Coupling - YouTube. YouTube. [Link]

-

(PDF) 2,4-Difluorophenylboronic acid - ResearchGate. ResearchGate. [Link]

-

DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid - Comptes Rendus de l'Académie des Sciences. Elsevier. [Link]

-

4-Methoxyphenylboronic acid - SpectraBase. SpectraBase. [Link]

- EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents.

-

Masking Boronic Acids for Suzuki Coupling - YouTube. YouTube. [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 162101-31-7|2-Fluoro-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. orgchemboulder.com [orgchemboulder.com]

(2,4-Difluoro-6-methoxyphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Introduction

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Boronic acids and their derivatives are renowned for their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The specific substitution pattern of this molecule—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—imparts unique electronic properties and steric influences, making it a strategic component for creating complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, explains the rationale behind its synthetic utility, presents a detailed protocol for its application in Suzuki-Miyaura coupling, and contextualizes its importance within the broader field of drug discovery.

Physicochemical Properties and Structural Data

The precise arrangement of substituents on the phenyl ring is critical to the reactivity and function of this reagent. The quantitative data below provides the foundational specifications for (2,4-Difluoro-6-methoxyphenyl)boronic acid.

| Property | Value | Reference |

| Molecular Weight | 187.94 g/mol | [2] |

| Molecular Formula | C₇H₇BF₂O₃ | [2] |

| CAS Number | 1808997-86-5 | [2] |

| Canonical SMILES | COC1=C(C(=C(C=C1F)F)B(O)O) | |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | 2-8 °C, Inert atmosphere | [3][4] |

The Strategic Advantage of Fluoro and Methoxy Substituents

The utility of (2,4-Difluoro-6-methoxyphenyl)boronic acid in advanced synthesis stems directly from its unique substitution pattern. The interplay between the fluorine and methoxy groups modulates the electronic nature of the molecule, which is a key consideration in reaction design.

-

Fluorine Atoms (Electron-Withdrawing): The two fluorine atoms at the 2- and 4-positions act as powerful inductive electron-withdrawing groups. This electronic pull can influence the reactivity of the boronic acid moiety and the resulting coupled product. In the context of medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.[5]

-

Methoxy Group (Electron-Donating): The methoxy group at the 6-position (ortho to the boronic acid) is an electron-donating group via resonance. This electronic opposition to the fluorine atoms creates a complex electronic environment. Furthermore, its steric bulk can influence the preferred conformation of the molecule and the trajectory of incoming reagents during a catalytic cycle, potentially leading to higher selectivity in certain transformations.

This combination of competing electronic effects and steric hindrance makes the reagent a sophisticated tool for fine-tuning the properties of target molecules in drug discovery and materials science.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most widely practiced palladium-catalyzed cross-coupling method, valued for its functional group tolerance and the environmental benignity of its boron-based reagents.[6] (2,4-Difluoro-6-methoxyphenyl)boronic acid is an excellent coupling partner in these reactions for the formation of biaryl structures, which are prevalent in pharmaceuticals.

Mechanistic Overview

The catalytic cycle for the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] The role of the base is critical; it can either form a more nucleophilic boronate species or generate a more reactive palladium-alkoxo complex to facilitate the key transmetalation step.[8]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (2,4-Difluoro-3-methoxyphenyl)boronic acid | 406482-18-6 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-depth Technical Guide to the Structure and Reactivity of (2,4-Difluoro-6-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluoro-6-methoxyphenyl)boronic acid, a polysubstituted aromatic boronic acid, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features, arising from the interplay of electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group, impart distinct reactivity and properties. This guide provides a comprehensive analysis of the structure, properties, and synthetic utility of this versatile reagent, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Properties

The structure of (2,4-Difluoro-6-methoxyphenyl)boronic acid is characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 6, and a boronic acid moiety [-B(OH)₂] at position 1.

Key Structural Features:

While a specific crystal structure for (2,4-Difluoro-6-methoxyphenyl)boronic acid is not publicly available, valuable insights can be drawn from the crystallographic data of the closely related compound, 2,4-difluorophenylboronic acid . The crystal structure of 2,4-difluorophenylboronic acid reveals an essentially planar molecule, suggesting electronic delocalization between the dihydroxyboryl group and the aromatic ring.[2] In the solid state, it forms inversion dimers through intermolecular O-H···O hydrogen bonds.[2]

The introduction of an ortho-methoxy group, as in (2,4-Difluoro-6-methoxyphenyl)boronic acid, is expected to significantly influence the molecule's conformation and crystal packing. Studies on other ortho-alkoxy substituted phenylboronic acids have shown that the presence of an ortho substituent can lead to the formation of intramolecular hydrogen bonds between the boronic acid's hydroxyl group and the oxygen atom of the alkoxy group. This interaction can affect the orientation of the boronic acid group relative to the phenyl ring. In some cases, di-ortho-alkoxy substitution can even lead to the formation of monomeric structures in the solid state, a deviation from the typical dimeric arrangement of phenylboronic acids.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by both fluorine and vicinal proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and will show distinct signals for the two non-equivalent fluorine atoms at the 2- and 4-positions.

-

¹¹B NMR: The boron NMR spectrum will provide information about the coordination state of the boron atom. For a tricoordinate boronic acid, a single, broad resonance is typically observed.

Synthesis

A plausible synthetic route to (2,4-Difluoro-6-methoxyphenyl)boronic acid involves the lithiation of a suitable precursor followed by reaction with a trialkyl borate. A general workflow is outlined below:

Figure 1. Plausible synthetic workflow for (2,4-Difluoro-6-methoxyphenyl)boronic acid.

Detailed Protocol:

-

Directed ortho-Metalation: 1,3-Difluoro-5-methoxybenzene is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, typically n-butyllithium, is added dropwise to effect lithiation at the position ortho to the methoxy group and one of the fluorine atoms. The methoxy group acts as a directed metalation group, guiding the deprotonation to the C2 position.

-

Borylation: A trialkyl borate, such as triisopropyl borate, is then added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

-

Hydrolysis: The resulting boronic ester is not isolated but is directly hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid). This step cleaves the boronic ester to yield the desired (2,4-Difluoro-6-methoxyphenyl)boronic acid.

-

Work-up and Purification: The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Reactivity and Applications in Suzuki-Miyaura Coupling

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.

The electronic and steric properties of (2,4-Difluoro-6-methoxyphenyl)boronic acid influence its reactivity in these couplings:

-

Electronic Effects: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

-

Steric Effects: The ortho-methoxy group introduces steric hindrance around the boronic acid moiety. This can influence the approach of the palladium catalyst and may require the use of specific ligands to facilitate efficient coupling.

General Suzuki-Miyaura Coupling Protocol:

Sources

Introduction: The Double-Edged Sword of Fluorination in Modern Drug Discovery

An In-depth Technical Guide to the Stability of Difluorinated Phenylboronic Acids for Pharmaceutical Research and Development

Difluorinated phenylboronic acids represent a cornerstone class of reagents in contemporary drug discovery and organic synthesis. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the direct incorporation of difluorophenyl motifs into complex molecular scaffolds. This is of paramount importance to medicinal chemists, as the introduction of fluorine atoms can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological properties.[1]

However, the very electronic properties that make these reagents so valuable also introduce significant stability challenges. The potent electron-withdrawing nature of two fluorine substituents increases the Lewis acidity of the boron center, but paradoxically, it can also render the crucial carbon-boron bond susceptible to cleavage.[2][3][4] This degradation, primarily through a process called protodeboronation, represents a critical failure point in synthesis, leading to reduced yields, impure products, and wasted resources.

This guide, written from the perspective of a field application scientist, moves beyond simple protocols to provide a deep, mechanistic understanding of the factors governing the stability of difluorinated phenylboronic acids. We will explore the causality behind their degradation pathways, outline robust strategies for their stabilization, and provide validated analytical methodologies to empower researchers to use these powerful reagents with confidence and precision.

The Fundamental Chemistry of Boronic Acid Instability

Before addressing the specific influence of difluorination, it is essential to understand the inherent stability challenges of arylboronic acids in general.

Dehydration and Boroxine Formation

Phenylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This is a dehydration reaction that can be driven by heat or the presence of a dehydrating agent. While this process is often reversible upon the addition of water, the formation of boroxines can complicate reaction stoichiometry and solubility.

Caption: Equilibrium between a boronic acid and its boroxine anhydride.

The Primary Degradation Pathway: Protodeboronation

The most significant and often irreversible degradation pathway for arylboronic acids is protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[5][6] This reaction is particularly problematic in Suzuki-Miyaura couplings, which are typically performed under basic aqueous conditions that accelerate the degradation process.[5] The reaction proceeds via the more reactive arylboronate anion, which is generated at high pH.

The Fluorine Effect: Amplifying Both Reactivity and Instability

The introduction of two electron-withdrawing fluorine atoms onto the phenyl ring has a profound and multifaceted impact on the molecule's properties.

Enhanced Lewis Acidity

Fluorine's strong inductive effect (–I) withdraws electron density from the aromatic ring and, consequently, from the boron atom. This increases the boron's electrophilicity, making the boronic acid a stronger Lewis acid. This is quantitatively observed as a decrease in the pKa value compared to the non-fluorinated parent compound.[3][4] The pKa values for a range of fluorinated phenylboronic acids span from 6.17 to 8.77.[4][7]

| Compound | Number of Fluorine Substituents | pKa Value |

| Phenylboronic Acid | 0 | 8.83[8] |

| 4-Fluorophenylboronic Acid | 1 | 8.77[4][7] |

| 2,4-Difluorophenylboronic acid | 2 | 7.59 |

| 2,6-Difluorophenylboronic acid | 2 | 7.10 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 4 | 6.17[4][7] |

| Table 1: Comparison of pKa values for selected fluorinated phenylboronic acids. Data compiled from multiple sources. Note that lower pKa indicates higher Lewis acidity. |

Accelerated Protodeboronation

While increased Lewis acidity can be beneficial for certain interactions, it is directly linked to decreased stability. The electron-deficient nature of the difluorinated aryl ring makes the ipso-carbon (the carbon attached to boron) more susceptible to protonation, thus accelerating the rate of protodeboronation.

This effect is particularly pronounced when fluorine atoms are in the ortho positions. Studies have shown that compounds with two fluorine atoms at the ortho positions are among the least stable.[3] For example, the protodeboronation half-life of a 2,6-difluorophenylboronate complex can be as short as 9 minutes under basic conditions, orders of magnitude faster than less-fluorinated analogues.[9]

Caption: The base-catalyzed protodeboronation pathway of difluorophenylboronic acids.

Stabilization Strategies: A Practical Guide

Given their inherent instability, handling and using difluorinated phenylboronic acids requires specific strategies to mitigate degradation.

Formation of Boronic Esters and Other Derivatives

Converting the boronic acid to a boronic ester (e.g., a pinacol ester) is a common strategy to enhance stability. However, it is crucial to understand that this is not a foolproof solution. While esters can suppress boroxine formation and are generally more stable, they can still undergo protodeboronation. Kinetic studies have revealed that degradation can proceed through two pathways: a direct pathway from the ester and a pre-hydrolytic pathway where the ester first hydrolyzes back to the boronic acid, which then degrades.[5][9] In some cases, the hydrolysis can be a dominant component of the overall degradation process.[5]

Other highly stable derivatives include N-methyliminodiacetic acid (MIDA) boronates and trifluoroborates, which can provide greater stability and act as "slow-release" sources of the active boronic acid under reaction conditions.

Control of Reaction and Storage Conditions

-

pH Control: Since protodeboronation is fastest at high pH, reactions should be run at the lowest possible pH that still allows for efficient catalytic turnover.[5]

-

Temperature: Like most degradation reactions, protodeboronation is accelerated by heat. Reactions should be conducted at the lowest effective temperature.

-

Inert Atmosphere: While the primary degradation pathway is hydrolytic, oxidative degradation can also occur.[10][11] Storing and handling these reagents under an inert atmosphere (e.g., nitrogen or argon) is best practice.

-

Protective Additives: The addition of fluoride ions has been shown to protect boronic acids from copper(I)-mediated decomposition, a finding that can be useful in reactions like the click reaction.[12]

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any study involving these labile compounds. The goal is to quantify the parent boronic acid while separating it from all potential degradants.

Core Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for stability studies. A key challenge is the potential for on-column degradation.[10] Method development must carefully consider the mobile phase pH and composition to avoid inducing hydrolysis during the analysis.[10][13]

-

UPLC-Mass Spectrometry (UPLC-MS): This technique provides higher resolution and the power of mass spectrometry for the definitive identification of degradation products.[10][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are invaluable tools. ¹⁹F NMR is particularly sensitive for tracking the fate of the fluorinated ring, while ¹¹B NMR can provide direct insight into the chemical environment of the boron atom, indicating degradation or complex formation.[7][9][10]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to develop a stability-indicating method and understand the degradation profile of a difluorinated phenylboronic acid.

Objective: To identify the primary degradation products and establish an analytical method capable of resolving them from the parent compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the difluorinated phenylboronic acid (e.g., 1 mg/mL) in an aprotic solvent like acetonitrile.

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:

-

Acidic: Add 0.1 M HCl and heat at 60 °C for 24 hours.

-

Basic: Add 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal: Heat the solid material at 80 °C for 48 hours.

-

Photolytic: Expose the stock solution to UV light (ICH guidelines) for 24 hours.

-

-

Sample Analysis: At designated time points, quench the reactions (e.g., neutralize acid/base) and dilute all samples to a standard concentration.

-

HPLC/UPLC-MS Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC or UPLC-MS method.

-

Data Evaluation:

-

Confirm peak purity of the parent compound in the unstressed sample.

-

Identify and quantify the degradation products formed under each condition. The primary degradant under basic conditions is expected to be the protodeboronated arene (e.g., 1,3-difluorobenzene from 2,4-difluorophenylboronic acid).

-

Validate that the analytical method provides sufficient resolution between the parent peak and all degradant peaks.

-

Caption: Workflow for a forced degradation study of a difluorophenylboronic acid.

Conclusion

Difluorinated phenylboronic acids are indispensable tools in modern pharmaceutical research. However, their utility is intrinsically linked to their stability. A thorough, mechanistically-driven understanding of their primary degradation pathway—protodeboronation—is not merely academic but essential for practical success. The electron-withdrawing power of the fluorine substituents, especially in ortho positions, significantly accelerates this degradation, demanding careful control over reaction parameters such as pH and temperature.

By employing stabilization strategies, such as the judicious use of boronic esters, and by developing robust, stability-indicating analytical methods, researchers can effectively mitigate these challenges. This ensures the reliable and efficient use of these high-value reagents, ultimately accelerating the discovery and development of new medicines.

References

-

Sale, D., Boursalian, G. B., & Blackmond, D. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Li, M., et al. (2017). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. [Link]

-

Organic Chemistry Portal. Protodeboronations. [Link]

-

Sale, D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. [Link]

-

Li, Y., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]

-

Zarzeczańska, D., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. [Link]

-

Nishihara, Y., et al. (2008). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Tamba, T., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis. [Link]

-

Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. connectsci.au [connectsci.au]

- 7. mdpi.com [mdpi.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic acid: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] Among this class of reagents, fluorinated arylboronic acids are of particular interest to the pharmaceutical industry. The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] (2,4-Difluoro-6-methoxyphenyl)boronic acid, a strategically substituted arylboronic acid, represents a key building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its commercial availability, quality considerations, and applications in drug discovery.

Commercial Availability and Supplier Landscape

(2,4-Difluoro-6-methoxyphenyl)boronic acid, identified by the CAS Number 1808997-86-5, is a commercially available reagent.[3] Its molecular formula is C7H7BF2O3, and it has a molecular weight of 187.94 g/mol .[3] Researchers and procurement specialists can source this compound from a variety of chemical suppliers who specialize in research chemicals and pharmaceutical intermediates.

While a comprehensive list of all potential suppliers is dynamic, several reputable vendors consistently offer this and structurally similar boronic acids. A comparative overview of representative suppliers is presented below. It is crucial for the end-user to verify the product specifications and availability directly with the suppliers.

Table 1: Representative Commercial Suppliers of Substituted Difluoro-methoxyphenylboronic Acids

| Supplier | Product Name | CAS Number | Purity | Notes |

| Pharmaffiliates | (2,4-Difluoro-6-methoxyphenyl)boronic Acid | 1808997-86-5 | High Purity | Specializes in pharmaceutical standards.[3] |

| Sigma-Aldrich | 2,6-Difluoro-4-methoxyphenylboronic acid | 406482-20-0 | ≥95% | Isomer, often contains varying amounts of the corresponding anhydride.[4] |

| TCI America | 2,6-Difluoro-4-methoxyphenylboronic Acid | 406482-20-0 | >97.0% | Also sold through distributors like Fisher Scientific.[5][6] |

| BLDpharm | (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 | N/A | Isomer, available for online orders.[7][8] |

| Chem-Impex | 2,3-Difluoro-4-methoxyphenylboronic acid | 170981-41-6 | 97-105% (Titration) | Isomer, noted for applications in medicinal chemistry.[9] |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Purity and availability should be confirmed with the respective supplier at the time of ordering.

The Critical Role of Purity and Quality Control

For applications in drug development, the purity of starting materials like (2,4-Difluoro-6-methoxyphenyl)boronic acid is of paramount importance.[10][11] Impurities can have a detrimental impact on the efficiency of subsequent synthetic steps, potentially leading to the formation of undesired byproducts and complicating purification processes.[10]

Arylboronic acids have been identified as potentially genotoxic impurities (PGIs), which necessitates stringent control of their residual levels in final APIs.[12] The primary impurity of concern is often the corresponding deboronated arene, which can arise from protodeboronation, a common side reaction.[12]

Key Quality Control Considerations:

-

Assay and Purity: Suppliers typically provide a certificate of analysis (CoA) detailing the purity of the boronic acid, often determined by techniques like HPLC or NMR. For pharmaceutical applications, a purity of >98% is often required.

-

Residual Solvents and Water Content: The presence of residual solvents or water can affect the reactivity and stability of the boronic acid.

-

Inorganic Impurities: Residual catalysts or reagents from the synthesis of the boronic acid should be minimized.

Researchers should partner with suppliers who can provide comprehensive analytical data and demonstrate robust quality control measures.[11]

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of (2,4-Difluoro-6-methoxyphenyl)boronic acid makes it a valuable synthon for introducing a difluoro-methoxyphenyl moiety into a target molecule. The fluorine atoms can modulate the pKa of nearby functional groups and participate in favorable protein-ligand interactions, while the methoxy group can serve as a handle for further functionalization or as a key pharmacophoric element.

While specific examples for the 2,4-difluoro-6-methoxy isomer are proprietary or less documented in public literature, the utility of closely related isomers provides strong evidence for its potential applications. For instance, difluorophenylboronic acids are instrumental in synthesizing polyfluorinated biphenyls, which are of interest in materials science and as pharmaceutical intermediates.[13]

The primary application of (2,4-Difluoro-6-methoxyphenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the aryl group of the boronic acid and an aryl or vinyl halide/triflate.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis and Mechanistic Considerations

(2,4-Difluoro-6-methoxyphenyl)boronic acid is typically synthesized through the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The organometallic precursor is generated in situ from 3,5-difluoroanisole via directed ortho-metalation or halogen-metal exchange.

The presence of two ortho-substituents (fluorine and methoxy) can influence the reactivity of the boronic acid in cross-coupling reactions. Steric hindrance around the boronic acid moiety can sometimes slow down the rate of transmetalation, a key step in the catalytic cycle. However, the electron-withdrawing nature of the fluorine atoms can also impact the electronic properties of the aryl ring, affecting the overall reaction kinetics.[13]

Safety, Handling, and Storage

Like most boronic acids, (2,4-Difluoro-6-methoxyphenyl)boronic acid is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]

Recommended Handling Practices:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] Some boronic acids are sensitive to light and moisture.[17]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling the compound.[14][15][16][17]

Conclusion